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Compound of Interest

Compound Name: Xylopropamine Hydrobromide

Cat. No.: B611867

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the metabolic stability of the stimulant
compounds Xylopropamine and methamphetamine. While extensive data exists for the
metabolism of methamphetamine, a widely studied psychostimulant, there is a notable
absence of publicly available experimental data on the metabolic stability of Xylopropamine.
Therefore, this comparison leverages the well-established metabolic pathways of
methamphetamine and its parent compound, amphetamine, to hypothesize the likely metabolic
fate of Xylopropamine, a structural analogue.

Introduction to the Compounds

Xylopropamine, also known as 3,4-dimethylamphetamine, is a stimulant drug of the
phenethylamine and amphetamine classes.[1] It was developed in the 1950s as an appetite
suppressant but was not widely marketed due to the emergence of alternative drugs with fewer
side effects.[1] Methamphetamine is a potent central nervous system stimulant that is used
medically for the treatment of attention deficit hyperactivity disorder (ADHD) and narcolepsy,
and is also a widely abused illicit drug.[2] The metabolic stability of a compound is a critical
determinant of its pharmacokinetic profile, influencing its duration of action, potential for drug-
drug interactions, and overall safety.

Comparative Physicochemical Properties
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A molecule's physicochemical properties can influence its absorption, distribution, metabolism,
and excretion (ADME). While detailed experimental data for Xylopropamine is scarce, its
properties can be predicted based on its structure.

Xylopropamine (3,4- .
Property : . Methamphetamine
dimethylamphetamine)

Molecular Formula C11H17N C1oH1sN[3]

Molar Mass 163.26 g/mol [1] 149.23 g/mol [3]

Phenylpropylamine with methyl ] ]
N Phenylpropylamine with a
Structure groups at the 3 and 4 positions )
) methyl group on the amine.[3]
of the phenyl ring.

Predicted Lipophilicity

~2.5-3.0 (Estimated) 2.1[3]
(XLogP3)

Note: Predicted lipophilicity for Xylopropamine is an estimation based on its structure and is not
derived from experimental data.

Metabolic Pathways and Stability

The metabolism of amphetamines primarily occurs in the liver and involves a series of
enzymatic reactions, predominantly catalyzed by the cytochrome P450 (CYP) enzyme system.

[4][5]

Methamphetamine Metabolism

Methamphetamine is extensively metabolized, with the polymorphic enzyme CYP2D6 playing a
major role.[5][6] The two primary metabolic pathways are aromatic hydroxylation and N-
demethylation.[7]

e Aromatic Hydroxylation: This process, primarily mediated by CYP2D6, results in the
formation of p-hydroxymethamphetamine (pOH-MA).[6]

e N-demethylation: This pathway, also involving CYP2D6, leads to the formation of
amphetamine, which is an active metabolite.[6]
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Amphetamine is then further metabolized through aromatic hydroxylation to 4-
hydroxyamphetamine, and other minor pathways.[4] A significant portion of methamphetamine
is also excreted unchanged in the urine.[4]

Xylopropamine Metabolism: A Hypothesis

Due to the lack of direct experimental data, the metabolic pathway of Xylopropamine can be
hypothesized based on its structural similarity to amphetamine and methamphetamine. As 3,4-
dimethylamphetamine, its metabolism is likely to follow similar routes:

» Aromatic Hydroxylation: It is plausible that Xylopropamine undergoes hydroxylation on the
phenyl ring. However, the presence of methyl groups at the 3 and 4 positions may influence
the position of hydroxylation or hinder it compared to amphetamine.

o N-dealkylation: If Xylopropamine is an N-substituted amphetamine, it would likely undergo N-
dealkylation. However, based on its common name (3,4-dimethylamphetamine), the methyl
groups are on the phenyl ring, not the nitrogen. Assuming it is a primary amine like
amphetamine, this pathway would not be a major route. If it were N-methylated, then N-
demethylation to 3,4-dimethylamphetamine would be expected.

o Metabolism of the Propylamine Side Chain: Similar to amphetamine, oxidative deamination
of the propylamino side chain could occur, leading to the formation of a ketone.

o Metabolism of the Methyl Groups: The methyl groups on the aromatic ring could also be
subject to metabolism, potentially undergoing hydroxylation to form benzylic alcohols, which
could be further oxidized.

Without experimental data, it is difficult to predict the relative contribution of these pathways
and the overall metabolic stability of Xylopropamine. The steric hindrance from the two methyl
groups on the aromatic ring might affect the rate of metabolism compared to
methamphetamine.

Quantitative Metabolic Stability Data

The following table summarizes available in vitro metabolic stability data for methamphetamine.
No equivalent data has been found for Xylopropamine in the public domain.
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Compound Test System Parameter Value Reference
Varies
) ) Intrinsic significantly
Methamphetamin  Human Liver
) Clearance based on [7]
e Microsomes )
(CLint) CYP2D6
genotype
p-
Human Liver Major hydroxymethamp ]
Microsomes Metabolites hetamine,

Amphetamine

Experimental Protocols

The following are generalized protocols for in vitro metabolic stability assays that can be used
to compare compounds like Xylopropamine and methamphetamine.

In Vitro Metabolic Stability in Liver Microsomes

Objective: To determine the in vitro intrinsic clearance (CLint) of a test compound using liver
microsomes.

Materials:

o Test compounds (Xylopropamine, Methamphetamine)

» Positive control compounds (e.g., testosterone, verapamil)

e Pooled liver microsomes (human, rat, mouse, etc.)

¢ Phosphate buffer (e.g., 100 mM potassium phosphate, pH 7.4)

» NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-
phosphate dehydrogenase)

» Acetonitrile (for reaction termination)
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o 96-well plates
 Incubator/shaker

e LC-MS/MS system for analysis
Procedure:

e Prepare stock solutions of the test and control compounds in a suitable solvent (e.g.,
DMSO).

» Prepare a working solution of the liver microsomes in phosphate buffer.

e In a 96-well plate, add the liver microsome suspension and the test compound.

e Pre-incubate the mixture at 37°C for 5-10 minutes.

« Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.

At various time points (e.g., 0, 5, 15, 30, 60 minutes), terminate the reaction by adding an
equal volume of cold acetonitrile containing an internal standard.

o Centrifuge the plates to pellet the precipitated protein.

e Analyze the supernatant for the remaining parent compound concentration using a validated
LC-MS/MS method.

o Calculate the in vitro half-life (t1/2) and intrinsic clearance (CLint).

In Vitro Metabolic Stability in Hepatocytes

Objective: To determine the in vitro intrinsic clearance (CLint) of a test compound using
cryopreserved hepatocytes.[9]

Materials:
e Test compounds (Xylopropamine, Methamphetamine)

» Positive control compounds
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o Cryopreserved hepatocytes (human, rat, mouse, etc.)

e Hepatocyte incubation medium (e.g., Williams' Medium E)
o Multi-well plates (e.g., collagen-coated)

e Incubator with CO2 supply

 Orbital shaker

e LC-MS/MS system for analysis

Procedure:

o Rapidly thaw cryopreserved hepatocytes in a 37°C water bath and dilute in pre-warmed
incubation medium.[9]

o Determine cell viability and concentration.
» Plate the hepatocytes in multi-well plates and allow them to attach.
o Prepare working solutions of the test and control compounds in the incubation medium.

e Remove the plating medium and add the medium containing the test compound to initiate
the reaction.

e Place the plate in an incubator at 37°C on an orbital shaker.[9]

» At specified time points (e.g., 0, 15, 30, 60, 120 minutes), collect an aliquot of the cell
suspension and terminate the reaction by adding it to cold acetonitrile with an internal
standard.[9]

e Process the samples as described for the microsomal assay.

e Analyze the supernatant for the remaining parent compound concentration using a validated
LC-MS/MS method.

o Calculate the in vitro half-life (t1/2) and intrinsic clearance (CLint).
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Visualizing Metabolic Pathways and Workflows
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Caption: Major metabolic pathways of methamphetamine.

Hypothesized Xylopropamine Metabolic Pathway
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Aromatic Hydroxylation?
(CYP enzymes)
Oxidative Deamination?
Xylopropamine (MAO/CYP enzymes)
(3,4-dimethylamphetamine)
Methyl Group Oxidation?
(CYP enzymes)
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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